molecular formula C20H12IN3O3 B4989506 3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4989506
M. Wt: 469.2 g/mol
InChI Key: ROWRBKLHTRAXDO-UHFFFAOYSA-N
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Description

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of iodophenyl and nitrophenyl groups attached to a dihydroquinazolinone core

Preparation Methods

The synthesis of 3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using iodine reagents.

    Introduction of the Nitrophenyl Group: This step involves nitration reactions, typically using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions include various substituted quinazolinone derivatives.

Scientific Research Applications

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in biological processes.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    3-(3-IODOPHENYL)-2-(4-AMINOPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: This compound has an amino group instead of a nitro group, which may result in different biological activities and chemical reactivity.

    3-(3-BROMOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: The presence of a bromophenyl group instead of an iodophenyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-iodophenyl)-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12IN3O3/c21-14-4-3-5-16(12-14)23-19(13-8-10-15(11-9-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWRBKLHTRAXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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